molecular formula C12H26MgO16 B12109536 Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate

Cat. No.: B12109536
M. Wt: 450.63 g/mol
InChI Key: HJWFTNWQKDPLAS-UHFFFAOYSA-L
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Description

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as magnesium gluconate hydrate, is a coordination complex of magnesium and the conjugate base of D-gluconic acid. Its molecular formula is C₁₂H₂₂MgO₁₄, with a molecular weight of 414.60 g/mol (CAS: 3632-91-5) . The compound is derived from the stereospecific D-gluconate anion, which retains the (2R,3S,4R,5R) configuration, ensuring biological compatibility and activity .

Magnesium gluconate hydrate is widely used as a dietary supplement to address magnesium deficiency and in pharmaceutical formulations due to its high bioavailability and low gastrointestinal irritation . It is typically stored in a sealed, dry environment at room temperature to maintain stability .

Properties

IUPAC Name

magnesium;2,3,4,5,6-pentahydroxyhexanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Mg.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWFTNWQKDPLAS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26MgO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Neutralization Method via Gluconic Acid Synthesis

The conventional approach involves the direct neutralization of gluconic acid with magnesium oxide or hydroxide. Gluconic acid is typically synthesized through microbial fermentation or electrochemical oxidation of glucose. For instance, glucose is oxidized using Aspergillus niger in a fermentation broth maintained at pH 6.5–7.0 and 30–35°C for 48–72 hours . The resulting gluconic acid is filtered and reacted with magnesium oxide in a stoichiometric ratio (2:1) under reflux at 80–90°C for 4–6 hours. The mixture is then cooled, decolorized with activated carbon, and crystallized under reduced pressure to yield magnesium gluconate hydrate.

Key Parameters:

  • Reaction Temperature: 80–90°C

  • pH Range: 6.5–7.0 (fermentation); 8–9 (neutralization)

  • Yield: 75–82%

This method, while straightforward, faces challenges in controlling microbial contamination during fermentation and requires extensive purification to remove residual sugars and byproducts .

Lactone Hydrolysis Method Using Gluconate-Delta-Lactone

A patented industrial-scale method (CN1035673C) utilizes gluconate-delta-lactone as the starting material . The lactone is hydrolyzed in distilled water at 70–80°C, followed by the addition of magnesium oxide (1:1 molar ratio). The reaction proceeds under vigorous stirring for 3 hours, after which activated carbon is introduced to adsorb impurities. The filtrate is concentrated at 50°C under reduced pressure, triggering spontaneous crystallization. The crude product is recrystallized from distilled water and washed with ethanol to remove residual lactone, yielding ≥85% magnesium gluconate hydrate .

Advantages Over Traditional Methods:

  • Simplified Purification: Eliminates fermentation steps, reducing contamination risks.

  • Cost Efficiency: Gluconate-delta-lactone is commercially available and avoids glucose oxidation .

  • Diabetic-Friendly Output: The final oral liquid formulation excludes sucrose .

Catalytic Oxidation of Glucose Followed by Metathesis Reaction

A novel catalytic approach (CN1319930C) employs a gold-supported activated carbon (Au/C) catalyst to oxidize glucose directly . Glucose (20–30% w/v aqueous solution) is mixed with Au/C (0.5–3% gold by mass) and oxygen/air (400–1000 mL/min) at 40–55°C. The reaction forms gluconic acid, which is neutralized with calcium hydroxide to precipitate calcium gluconate. Subsequent metathesis with magnesium sulfate (1:1 molar ratio) replaces calcium with magnesium, yielding magnesium gluconate hydrate after filtration and crystallization .

Optimized Conditions:

ParameterSpecification
Catalyst Particle Size5–15 nm Au nanoparticles
Glucose Concentration20–30% w/v
Reaction pH8–9 (post-neutralization)
Yield88–92%

This method achieves higher yields and purity but requires precise control over catalyst activity and pH to prevent over-oxidation to glucaric acid .

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodReactantsTemperature RangeYieldScalability
Traditional NeutralizationGluconic acid, MgO80–90°C75–82%Moderate
Lactone HydrolysisGluconate-delta-lactone70–80°C≥85%High
Catalytic OxidationGlucose, Au/C, MgSO₄40–55°C88–92%High

The lactone hydrolysis method excels in operational simplicity and cost-effectiveness, making it ideal for industrial production . In contrast, the catalytic method, despite higher yields, involves complex catalyst synthesis and is sensitive to reaction parameters .

Crystallization and Hydration Control

Magnesium gluconate hydrate exists in anhydrous (C₁₂H₂₂MgO₁₄) and dihydrate (C₁₂H₂₆MgO₁₆) forms, with hydration levels influenced by crystallization conditions . Slow cooling of concentrated solutions at 25–30°C favors dihydrate formation, while rapid cooling or ethanol washing stabilizes the anhydrous form. Thermal gravimetric analysis (TGA) confirms a water content of 3.0–12.0% in commercial products .

Industrial-Scale Purification Protocols

Post-crystallization, magnesium gluconate hydrate undergoes vacuum drying at 80°C to achieve ≤0.5% residual moisture . Impurities such as unreacted gluconic acid (<1.0%) and heavy metals (<2 mg/kg lead) are monitored via titration and atomic absorption spectroscopy . Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to pharmacopeial standards (≥98.0%) .

Chemical Reactions Analysis

Types of Reactions

Magnesium gluconate hydrate can undergo various chemical reactions, including:

    Oxidation: The gluconate part of the compound can be oxidized to form gluconolactone.

    Reduction: Reduction reactions can convert gluconate to other sugar alcohols.

    Substitution: The magnesium ion can be replaced by other metal ions in certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Metal salts like calcium chloride can facilitate ion exchange reactions.

Major Products

    Oxidation: Gluconolactone

    Reduction: Sugar alcohols like sorbitol

    Substitution: Corresponding metal gluconates

Scientific Research Applications

Nutritional Applications

Dietary Supplement
Magnesium gluconate hydrate is widely used as a dietary supplement to address magnesium deficiencies. It is favored for its high bioavailability compared to other magnesium salts like magnesium oxide or citrate. This compound aids in various physiological functions including:

  • Bone Health : Magnesium is crucial for the maintenance of bone density and overall skeletal health.
  • Muscle Function : It plays an essential role in muscle contraction and relaxation.
  • Energy Production : Magnesium acts as a cofactor for over 300 enzymatic reactions involved in energy metabolism.

Medical Applications

Therapeutic Uses
Research indicates that magnesium gluconate hydrate may be beneficial in managing several health conditions:

  • Cardiovascular Health : Studies have shown that adequate magnesium intake can reduce the risk of cardiovascular diseases by improving endothelial function and reducing systemic inflammation markers such as C-reactive protein (CRP) .
  • Headache Management : There is evidence supporting the use of magnesium supplementation for preventing migraines and tension-type headaches . The compound's ability to regulate neurotransmitter release and neuronal excitability contributes to its therapeutic efficacy.

Scientific Research Applications

Biochemical Studies
Magnesium gluconate hydrate is utilized in various biochemical studies due to its role in cellular processes:

  • Enzyme Activation : It serves as a cofactor for many enzymes necessary for DNA synthesis and ATP production .
  • Cell Signaling : The compound influences cell signaling pathways that regulate growth and apoptosis .
  • Oxidative Stress Response : Research indicates that magnesium enhances the expression of genes related to oxidative stress response, thus improving cellular resilience against oxidative damage .

Industrial Applications

Food Industry
Magnesium gluconate hydrate is incorporated into food products as a nutritional additive due to its health benefits. Its high solubility makes it suitable for fortifying beverages and dietary supplements.

Comparative Analysis with Other Magnesium Compounds

CompoundBioavailabilityPrimary UseSide Effects
Magnesium GluconateHighDietary supplementGenerally well-tolerated
Magnesium CitrateModerateLaxativeDiarrhea at high doses
Magnesium OxideLowAntacid and supplementGastrointestinal discomfort
Magnesium SulfateModerateMedical treatments (e.g., eclampsia)Laxative effects

Mechanism of Action

Magnesium gluconate hydrate exerts its effects primarily through the release of magnesium ions. These ions play crucial roles in numerous biological processes, including:

    Enzyme Activation: Magnesium acts as a cofactor for many enzymes involved in energy production, DNA synthesis, and protein synthesis.

    Muscle Function: It is essential for muscle contraction and relaxation.

    Nervous System: Magnesium ions help regulate neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

The following table and analysis compare magnesium gluconate hydrate with structurally related metal gluconates, emphasizing their chemical properties, applications, and research findings.

Table 1: Comparison of Metal Gluconates

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Solubility/Stability
Magnesium Gluconate Hydrate C₁₂H₂₂MgO₁₄ 414.60 3632-91-5 Magnesium supplementation, pharmaceuticals Stable when sealed; soluble in water
Calcium Gluconate Monohydrate C₁₂H₂₂CaO₁₄·H₂O 448.39 299-28-5 Hypocalcemia treatment, food additive Freely soluble in hot water
Zinc Gluconate Hydrate C₁₂H₂₂ZnO₁₄ ~455.60 (estimated) 4468-02-4 Immune support, cold remedies Hygroscopic; stored in dry conditions
Manganese Gluconate C₁₂H₂₂MnO₁₄ ~445.20 (estimated) 6485-39-8 Enzyme cofactor, dietary supplement Soluble in water; oxidizes in air

Structural and Functional Similarities

All listed compounds share the D-gluconate anion with the stereochemical configuration (2R,3S,4R,5R), which is critical for their biological activity and recognition in metabolic pathways . The gluconate ligand acts as a chelating agent, enhancing the solubility and absorption of the associated metal ions in aqueous environments .

Key Differences:

Metal Ion Effects: Magnesium: Essential for ATP metabolism, nerve function, and muscle relaxation. Magnesium gluconate is preferred in supplements due to its neutral pH and minimal side effects . Calcium: Used to treat acute hypocalcemia and as a stabilizer in food products. Calcium gluconate monohydrate has higher molecular weight and solubility in hot water compared to magnesium . Zinc: Utilized in lozenges for immune support. Zinc gluconate’s hygroscopic nature necessitates careful storage to prevent degradation . Manganese: Acts as a cofactor for enzymes like superoxide dismutase. Manganese gluconate is prone to oxidation, requiring antioxidants in formulations .

Stability and Storage :

  • Magnesium and zinc gluconates require protection from moisture, while calcium gluconate is stable in hot aqueous solutions .
  • Manganese gluconate’s oxidative sensitivity limits its shelf life unless stabilized .

Research Findings and Industrial Relevance

  • Magnesium Gluconate : Studies highlight its efficacy in maintaining electrolyte balance with fewer laxative effects compared to magnesium oxide or citrate . Pharmacopeial standards (e.g., USP, BP) specify purity levels ≥98% for pharmaceutical use .
  • Calcium Gluconate: Clinical trials demonstrate rapid ionized calcium elevation in hypocalcemic patients, with monohydrate forms ensuring consistent dosing .
  • Zinc Gluconate : Research supports its role in reducing cold duration by 30–40% when administered within 24 hours of symptom onset .
  • Manganese Gluconate : Used in niche applications like parenteral nutrition, where controlled manganese levels prevent neurotoxicity .

Biological Activity

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention for its biological activities and potential therapeutic applications. This article delves into its biological activity, pharmacological effects, and relevant research findings.

  • Chemical Formula : C12_{12}H22_{22}MgO14_{14}
  • Molecular Weight : 414.599 g/mol
  • CAS Number : 3632-91-5
  • IUPAC Name : Magnesium(2+) ion bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)

Magnesium gluconate acts primarily by supplying magnesium ions which are crucial for numerous biochemical processes in the body. Magnesium is essential for:

  • Enzymatic Reactions : It serves as a cofactor for over 300 enzymatic reactions including those involved in ATP synthesis and energy metabolism.
  • Cell Signaling : Magnesium influences cell signaling pathways that regulate cellular functions such as growth and apoptosis.
  • Oxidative Stress Response : The compound enhances the expression of genes related to oxidative stress response, improving cellular resilience against oxidative damage .

1. Cardioprotective Effects

Research indicates that magnesium gluconate exhibits cardioprotective properties:

  • Reduction of Apoptosis : It has been shown to decrease the expression of Fas and FasL proteins involved in programmed cell death in cardiomyocytes.
  • Nitric Oxide Modulation : Studies suggest that magnesium gluconate may increase nitric oxide levels, promoting vasodilation and reducing calcium overload in cardiac cells.

2. Antioxidant Activity

Magnesium gluconate demonstrates significant antioxidant properties:

  • Superoxide Dismutase Activation : The compound enhances the activity of total superoxide dismutase (T-SOD), a key antioxidant enzyme while decreasing malondialdehyde (MDA) levels—an indicator of oxidative stress .

3. Metabolic Function

The compound influences metabolic processes:

  • Improved Metabolic Function : Animal studies have shown that magnesium gluconate improves metabolic function and enhances resistance to oxidative stress at low to moderate doses .

Dosage and Toxicity

The effects of magnesium gluconate vary with dosage:

  • Low to Moderate Doses : Beneficial effects such as improved metabolism and reduced oxidative stress are observed.
  • High Doses : Toxic effects may occur at elevated doses, including disruptions in cellular homeostasis and potential adverse impacts on organ function .

Case Studies

Several studies have highlighted the biological activity of magnesium gluconate:

  • Cardiac Arrhythmias Treatment : In clinical settings in Ukraine, magnesium gluconate has been used alongside potassium gluconate in treating heart disease with promising results observed in patients suffering from cardiac arrhythmias .
  • Pregnancy-Induced Hypertension : A study indicated that magnesium supplementation could help prevent pregnancy-induced hypertension by maintaining adequate magnesium levels during pregnancy .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
CardioprotectionReduces apoptosis; modulates nitric oxide
Antioxidant ActivityIncreases T-SOD; decreases MDA
Metabolic EnhancementImproves metabolic function
Dosage EffectsBeneficial at low doses; toxic at high doses

Q & A

Basic: What are the optimal conditions for synthesizing high-purity magnesium gluconate hydrate?

Methodological Answer:
Synthesis involves neutralizing gluconic acid with magnesium hydroxide or carbonate under controlled conditions. Key parameters include:

  • Molar ratio : 2:1 (gluconic acid to magnesium base) to ensure complete salt formation.
  • pH : Maintained at 7.0–8.0 to avoid hydrolysis of the gluconate ligand.
  • Temperature : 60–70°C to accelerate reaction kinetics without degrading the product.
  • Purification : Recrystallization from hot water or ethanol-water mixtures to remove unreacted starting materials.
    Post-synthesis, purity is validated via elemental analysis (Mg²⁺ content) and HPLC (≥98% purity) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of magnesium gluconate hydrate?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the stereochemistry of the gluconate ligand (e.g., δ ~3.4–4.2 ppm for hydroxylated carbons) .
  • FT-IR : Peaks at 3400 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (carboxylate C=O) verify functional groups .
  • XRD : Resolves the crystalline structure, identifying hydration states and coordination geometry (e.g., octahedral Mg²⁺) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [C₁₂H₂₂O₁₄Mg⁻] at m/z 413.5 .

Advanced: How do researchers resolve contradictions in reported bioavailability data of magnesium gluconate hydrate?

Methodological Answer:
Discrepancies often arise from variability in:

  • Study design : In vivo vs. in vitro models (e.g., intestinal pH effects on solubility).
  • Co-administered compounds : Phytic acid or calcium may chelate Mg²⁺, reducing absorption .
  • Analytical methods : Atomic absorption spectroscopy (AAS) vs. inductively coupled plasma (ICP-MS) for Mg quantification.
    To reconcile data, standardize assays (e.g., Caco-2 cell models for intestinal uptake) and control dietary variables in clinical trials .

Advanced: What methodologies are recommended for studying the compound's interactions with biological macromolecules?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to proteins like albumin or ATPases .
  • Surface Plasmon Resonance (SPR) : Tracks real-time interaction kinetics with membrane receptors.
  • Molecular Docking : Predicts binding sites using the compound’s 3D structure (SMILES: OCC(O)C(O)C(O)C(O)C=O) .

Basic: How does the crystalline structure influence solubility and stability?

Methodological Answer:
The hydrate form enhances water solubility (∼50 g/L at 25°C) via hydrogen bonding. Stability studies using:

  • Thermogravimetric Analysis (TGA) : Identifies dehydration steps (weight loss at 100–150°C).
  • DSC : Detects melting points (~180°C) and phase transitions.
    Storage in airtight containers at 4°C prevents deliquescence .

Advanced: How can magnesium gluconate hydrate be differentiated from analogs like calcium or zinc gluconates?

Methodological Answer:

  • HPLC with C18 columns : Retention times vary due to metal ion polarity (Mg²⁺ vs. Ca²⁺/Zn²⁺).
  • ICP-OES : Quantifies metal content (Mg: 6.0–6.5% w/w).
  • Chelation assays : EDTA selectively complexes Ca²⁺/Zn²⁺ but not Mg²⁺ under pH 7 .

Basic: What protocols assess purity in research settings?

Methodological Answer:

  • Titration : EDTA complexometric titration for Mg²⁺ quantification.
  • HPLC : C18 column, mobile phase 0.1% H₃PO₄/acetonitrile (95:5), detection at 210 nm.
  • Karl Fischer titration : Measures residual water content (≤5% w/w) .

Advanced: How does stability vary under physiological conditions, and what models predict in vivo behavior?

Methodological Answer:

  • Simulated gastric fluid (pH 1.2) : Stability assessed via dissolution testing over 2 hours.
  • Intestinal models (pH 6.8) : Caco-2 cell monolayers quantify permeability (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability).
  • Accelerated stability studies : 40°C/75% RH for 6 months to predict shelf life .

Basic: How do biochemical interactions differ between magnesium gluconate and other Mg salts?

Methodological Answer:

  • Bioavailability : Gluconate’s hydroxyl groups enhance solubility and absorption vs. MgO or MgCO₃.
  • Ligand specificity : Gluconate minimizes gastrointestinal irritation compared to MgCl₂.
  • Cellular uptake : Tracked using ²⁵Mg isotopic labeling in HEK293 cells .

Advanced: What computational models predict hydration effects on conformation?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Solvent shells around Mg²⁺ analyzed using AMBER force fields.
  • DFT calculations : Optimize hydrated cluster geometries (e.g., [Mg(H₂O)₆]²⁺ interacting with gluconate) .

Comparative Table: Structural Analogs of Magnesium Gluconate Hydrate

CompoundFormulaKey FeaturesResearch Applications
Calcium GluconateC₁₂H₂₂CaO₁₄Used in hypocalcemia therapyCalcium channel studies
Zinc GluconateC₁₂H₂₂ZnO₁₄Treats zinc deficiencyImmune response modulation
Potassium GluconateC₁₂H₂₂KO₁₄Electrolyte replenishmentIon transport assays

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